Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate
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Overview
Description
Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate is an organic compound with a complex structure that includes an amino group, a bromine atom, and a but-2-en-1-yl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate typically involves multiple steps. One common method includes the bromination of methyl 3-amino-4-[(but-2-en-1-yl)amino]benzoate using bromine in an appropriate solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The but-2-en-1-yl group may also play a role in modulating the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the amino and but-2-en-1-yl groups.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the but-2-en-1-yl group.
Properties
CAS No. |
881909-54-2 |
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Molecular Formula |
C12H15BrN2O2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
methyl 3-amino-5-bromo-4-(but-2-enylamino)benzoate |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-4-5-15-11-9(13)6-8(7-10(11)14)12(16)17-2/h3-4,6-7,15H,5,14H2,1-2H3 |
InChI Key |
CRSCBUIRLFPKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=C(C=C(C=C1Br)C(=O)OC)N |
Origin of Product |
United States |
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